4-methyl-N-(1-phenylethyl)benzamide: Structural Profiling and Catalytic Synthesis Methodologies
4-methyl-N-(1-phenylethyl)benzamide: Structural Profiling and Catalytic Synthesis Methodologies
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary
The compound 4-methyl-N-(1-phenylethyl)benzamide (also recognized as N-(1-phenylethyl)-p-toluamide) is a representative chiral amide that serves as a critical benchmark in the development of novel, green synthetic methodologies[1]. In modern organic synthesis, the construction of the amide bond is paramount due to its ubiquity in pharmaceuticals, agrochemicals, and advanced materials. This whitepaper provides an in-depth technical analysis of 4-methyl-N-(1-phenylethyl)benzamide, detailing its physicochemical properties, spectral characterization, and a field-proven, highly efficient synthetic workflow utilizing superparamagnetic Fe(OH)₃@Fe₃O₄ nanoparticles[2].
By analyzing this specific chiral compound, researchers can evaluate the stereochemical integrity and functional group tolerance of new catalytic systems, making it a highly valuable pharmacophore model in drug discovery.
Molecular Architecture and Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-methyl-N-(1-phenylethyl)benzamide is essential for predicting its pharmacokinetic behavior (e.g., bioavailability, membrane permeability) and its behavior in various solvent systems during synthesis. The compound features a rigid planar benzamide core linked to a chiral 1-phenylethylamine moiety, providing distinct spatial geometry for receptor interaction.
Table 1: Computed Physicochemical Properties [1]
| Property | Value | Scientific Implication |
| IUPAC Name | 4-methyl-N-(1-phenylethyl)benzamide | Standardized nomenclature. |
| Molecular Formula | C₁₆H₁₇NO | Indicates a high degree of unsaturation. |
| Molecular Weight | 239.31 g/mol | Optimal for small-molecule drug design (< 500 Da). |
| Exact Mass | 239.1310 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| XLogP3 | 3.5 | Suggests good lipophilicity, favoring lipid membrane crossing. |
| Topological Polar Surface Area | 29.1 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
Strategic Synthesis: Tandem Oxidative Amidation
Traditional amide synthesis often relies on stoichiometric coupling reagents (e.g., HATU, EDC) which generate significant chemical waste, or utilizes expensive, toxic transition metals (Pd, Ru). To address these limitations, recent advancements have championed the use of heterogeneous superparamagnetic catalysts for tandem oxidative amidation[2].
The synthesis of the (S)-enantiomer, (S)-4-methyl-N-(1-phenylethyl)benzamide, via Fe(OH)₃@Fe₃O₄ nanoparticles represents a self-validating, green-chemistry protocol.
Experimental Workflow: Catalyst Preparation and Amidation
Part A: Preparation of Fe(OH)₃@Fe₃O₄ Nanoparticles [3] Causality Insight: The Fe₃O₄ core provides superparamagnetism, allowing for rapid, centrifuge-free catalyst recovery using an external neodymium magnet. The Fe(OH)₃ shell provides the high-surface-area Lewis acidic/redox-active sites required for the oxidation steps.
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Precursor Mixing: Dissolve 4 mmol FeCl₃·6H₂O and 2 mmol FeCl₂·4H₂O in 40 mL of deionized water under vigorous mechanical stirring.
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Alkaline Co-precipitation: Dropwise add a 25% (w/w) ammonia solution over 5 minutes until the pH stabilizes at ~11. Visual Cue: The solution will rapidly transition to a dense black suspension, indicating magnetite formation.
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Thermal Maturation: Reflux the mixture for 1 hour to ensure complete crystallization and surface hydroxylation.
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Recovery: Isolate the nanoparticles using an external magnetic field. Wash sequentially with deionized water and ethanol, then dry under a vacuum.
Part B: Tandem Oxidative Amidation [2][3]
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Reaction Setup: In a reaction vessel, combine p-methylbenzyl alcohol (1.0 equiv), (S)-1-phenylethylamine hydrochloride (1.2 equiv), and the Fe(OH)₃@Fe₃O₄ catalyst.
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Oxidation: Introduce the oxidant (e.g., TBHP or aerobic conditions as dictated by the specific optimization) and heat the mixture.
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Isolation: Apply a magnet to the vessel wall to sequester the catalyst. Decant the supernatant.
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Purification: Purify the crude mixture via silica gel column chromatography to yield (S)-4-methyl-N-(1-phenylethyl)benzamide (Typical isolated yield: 70%)[3].
Fig 1: Workflow for Fe(OH)3@Fe3O4 catalyzed synthesis of the chiral benzamide.
Mechanistic Pathway of Tandem Amidation
The success of this protocol hinges on the precise orchestration of tandem reactions.
Why use Amine Hydrochloride Salts? Using free amines in oxidative conditions often leads to competitive oxidation (forming imines or nitriles) or catalyst poisoning. The hydrochloride salt acts as a thermodynamic sink and a slow-release reservoir. It ensures the free amine is only available in low, steady-state concentrations, perfectly timed to trap the transient aldehyde intermediate via nucleophilic attack[2].
The pathway proceeds via a sequence of oxidation, condensation, and secondary oxidation:
Fig 2: Mechanistic pathway of the tandem oxidative amidation reaction.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, rigorous spectroscopic validation is required. The retention of chirality and structural integrity is confirmed primarily via Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy[3].
Table 2: ¹H NMR Characterization (250 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 7.77 | Doublet (d) | 2H | 7.7 | Aromatic protons (ortho to carbonyl on p-tolyl ring) |
| 7.31 - 7.47 | Multiplet (m) | 7H | - | Aromatic protons (phenyl ring + remaining p-tolyl) |
| 6.31 | Broad singlet (br s) | 1H | - | N-H (Amide proton) |
| 5.31 - 5.37 | Multiplet (m) | 1H | - | C-H (Stereocenter of the ethylamine moiety) |
| 2.41 | Singlet (s) | 3H | - | Ar-CH₃ (Methyl group on the p-tolyl ring) |
| 1.61 | Doublet (d) | 3H | 6.7 | Aliphatic CH₃ (Adjacent to the chiral center) |
Diagnostic Note: The broad singlet at 6.31 ppm is highly characteristic of the newly formed amide N-H bond, validating the success of the amidation over esterification or etherification side-reactions.
Significance in Drug Development
In medicinal chemistry, the benzamide motif is a privileged scaffold, frequently found in histone deacetylase (HDAC) inhibitors, dopamine D2/D3 antagonists, and kinase inhibitors.
4-methyl-N-(1-phenylethyl)benzamide is particularly valuable because the 1-phenylethyl group introduces a rigid chiral center adjacent to the amide nitrogen. This stereocenter is highly sensitive to the chiral environment of enzymatic active sites. By utilizing methodologies that yield the pure (S)- or (R)- enantiomers without racemization, drug development professionals can conduct precise Structure-Activity Relationship (SAR) studies to map the steric boundaries and enantiomeric recognition profiles of target biological receptors.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3146124, 4-methyl-N-(1-phenylethyl)benzamide." PubChem, [Link]
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Arefi, Marzban, et al. "Superparamagnetic Fe(OH)3@Fe3O4 Nanoparticles: An Efficient and Recoverable Catalyst for Tandem Oxidative Amidation of Alcohols with Amine Hydrochloride Salts." ACS Combinatorial Science, vol. 17, no. 6, 2015, pp. 341-347. [Link]
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Heydari, Akbar, et al. "Electronic Supplementary Information: Superparamagnetic Fe(OH)3@Fe3O4 Nanoparticles." ResearchGate, May 2015. [Link]
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- 1. 4-methyl-N-(1-phenylethyl)benzamide | C16H17NO | CID 3146124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Superparamagnetic Fe(OH)3@Fe3O4 Nanoparticles: An Efficient and Recoverable Catalyst for Tandem Oxidative Amidation of Alcohols with Amine Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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